(3aS,7aS)-Octahydrofuro[3,2-b]pyridine
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Overview
Description
(3aS,7aS)-Octahydrofuro[3,2-b]pyridine is a bicyclic heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,7aS)-Octahydrofuro[3,2-b]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which forms the pyridine ring . This reaction can be catalyzed by transition metals or proceed via thermal pericyclic mechanisms.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of robust catalysts to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: (3aS,7aS)-Octahydrofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
(3aS,7aS)-Octahydrofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3aS,7aS)-Octahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, it may bind to enzymes or receptors, altering their activity and thus influencing cellular processes .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another bicyclic heterocyclic compound with significant biological activity.
Furo[2,3-b]pyridine: Known for its anticancer properties.
Uniqueness: (3aS,7aS)-Octahydrofuro[3,2-b]pyridine is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties
Biological Activity
(3aS,7aS)-Octahydrofuro[3,2-b]pyridine is a bicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure is characterized by a fused furo-pyridine framework. It can be synthesized through various organic reactions, often involving multi-step processes that incorporate functional group modifications and cyclization techniques. For instance, one synthesis route involves the use of C-allyl derivatives to construct bicyclic iminosugar C-glycosides based on the octahydrofuro[3,2-b]pyridine motif .
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory activity against various enzymes:
- α-Glucosidase Inhibition : This compound has shown potent inhibition of α-glucosidase, with an IC50 value of 0.075 μM, surpassing the marketed drug miglitol (IC50 = 0.100 μM) . This property suggests potential applications in managing diabetes by delaying carbohydrate absorption.
- Antifungal Activity : The compound also displays antifungal properties against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.85 μM, indicating its effectiveness compared to amphotericin B (MIC = 1.25 μM) .
Kinase Inhibition
The furo[3,2-b]pyridine scaffold has been identified as a promising framework for developing selective inhibitors of cdc-like kinases (CLKs). Compounds derived from this scaffold have demonstrated sub-micromolar activity in modulating the Hedgehog signaling pathway, which is crucial in developmental processes and cancer biology .
The mechanisms through which this compound exerts its biological effects involve interactions with specific receptors and enzymes:
- Neuroprotective Effects : Preliminary studies indicate that this compound may interact with neurotransmitter systems in the central nervous system, potentially influencing mood and cognitive functions.
- Glycosidase Activity : The presence of iminosugar structures enhances the cellular uptake and pharmacological activity of these compounds, contributing to their glycosidase inhibitory effects .
Case Studies and Research Findings
Several studies underscore the biological relevance of this compound:
- Study on Glycosidase Inhibition : A study published in Carbohydrate Research detailed the synthesis and conformational analysis of bicyclic nojirimycin C-glycosides based on this compound. The findings highlighted its strong inhibition against glycosidases, reinforcing its potential as a therapeutic agent for metabolic disorders .
- Kinase Modulators : Another investigation focused on optimizing derivatives of furo[3,2-b]pyridine for enhanced selectivity against CLKs. The results indicated that modifications to the scaffold could yield compounds with improved potency and specificity for kinase inhibition .
Summary Table of Biological Activities
Properties
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8-4-1)3-5-9-7/h6-8H,1-5H2/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVTAUEKSQLNO-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCO2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CCO2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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